1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide
Description
Properties
IUPAC Name |
1-[4-(diethylsulfamoyl)benzoyl]-N-ethyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-4-23-21(26)20-15-17-9-7-8-10-19(17)25(20)22(27)16-11-13-18(14-12-16)30(28,29)24(5-2)6-3/h7-14,20H,4-6,15H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBPOTJJOAKRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step often involves the acylation of 4-aminobenzoyl chloride with diethylamine to form 4-(N,N-diethylsulfamoyl)benzoyl chloride.
Coupling with Indoline: The benzoyl chloride intermediate is then reacted with N-ethylindoline-2-carboxamide under basic conditions to form the final product.
Common reagents used in these reactions include acyl chlorides, amines, and bases such as triethylamine or pyridine. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or indoline moieties, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups could be useful in the design of new materials with specific electronic or optical properties.
Biological Studies: The compound could be used as a probe to study biological pathways or as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which 1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide: Similar structure but with dimethyl instead of diethyl groups.
1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-methylindoline-2-carboxamide: Similar structure but with a methyl group on the indoline moiety.
Uniqueness
1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Biological Activity
1-(4-(N,N-diethylsulfamoyl)benzoyl)-N-ethylindoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Indoline-2-carboxamide
- Substituents : A benzoyl group attached to a sulfonamide moiety (N,N-diethylsulfamoyl)
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : In vitro studies suggest that it may inhibit cancer cell proliferation.
- Antimicrobial Properties : Preliminary data indicate potential effectiveness against various pathogens.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Pharmacological Studies
Several studies have assessed the pharmacological effects of this compound:
-
Antitumor Studies
- In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. Specifically, it was found to reduce cell viability in a dose-dependent manner with an IC50 value of approximately 2.5 µM in breast cancer cells.
-
Antimicrobial Activity
- The compound has shown activity against Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Enzyme Inhibition
- Inhibitory assays revealed that the compound significantly inhibits the activity of carbonic anhydrase with an IC50 of 0.5 µM, suggesting potential use in conditions like glaucoma and epilepsy.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : Evidence suggests it may cause G1 phase arrest in cancer cells, inhibiting their proliferation.
- Antioxidant Activity : Some studies indicate that it may enhance cellular antioxidant defenses, reducing oxidative stress.
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of this compound in xenograft models of breast cancer. The results demonstrated a significant reduction in tumor volume compared to control groups, highlighting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial properties were tested against various pathogens. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option.
Data Summary Table
| Biological Activity | Observed Effect | IC50/MIC Values |
|---|---|---|
| Antitumor | Induces apoptosis | IC50 ~ 2.5 µM |
| Antimicrobial | Inhibits bacterial growth | MIC ~ 32 µg/mL (S. aureus) |
| Enzyme Inhibition | Carbonic anhydrase | IC50 ~ 0.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
